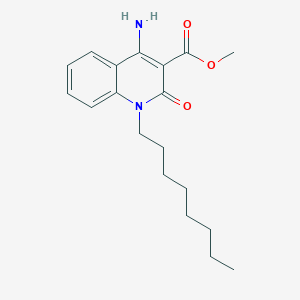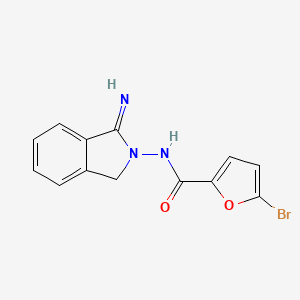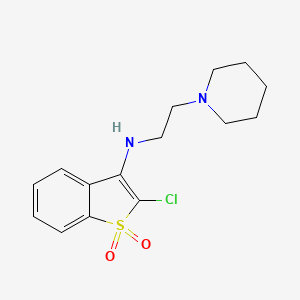
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine is a chemical compound that belongs to the benzothiophene class. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing ring, and a chloro group attached to the benzothiophene core.
Métodos De Preparación
The synthesis of 2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzothiophene with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine can be compared with other similar compounds, such as:
2-chloro-1,1-dioxo-1-benzothiophen-3-amine: Lacks the piperidine moiety, which may result in different chemical and biological properties.
1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
2-chloro-1,1-dioxo-N-(2-morpholin-4-ylethyl)-1-benzothiophen-3-amine: Contains a morpholine moiety instead of a piperidine moiety, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
66729-75-7 |
|---|---|
Fórmula molecular |
C15H19ClN2O2S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H19ClN2O2S/c16-15-14(17-8-11-18-9-4-1-5-10-18)12-6-2-3-7-13(12)21(15,19)20/h2-3,6-7,17H,1,4-5,8-11H2 |
Clave InChI |
GJMCQOCRSNSQAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC2=C(S(=O)(=O)C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


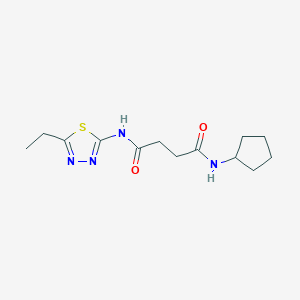
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
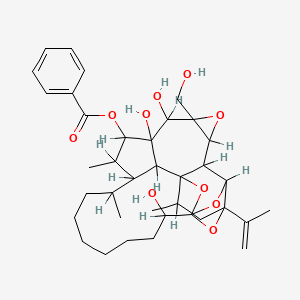
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
